molecular formula C17H24N2O2 B3210144 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester CAS No. 1061755-67-6

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester

Cat. No.: B3210144
CAS No.: 1061755-67-6
M. Wt: 288.4 g/mol
InChI Key: CPGDKPQLBFJNBY-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester is a chemical compound with a unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common synthetic route includes the cyclization of appropriate diamine precursors under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification reactions using phenylmethyl alcohol in the presence of suitable catalysts and reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to receptors or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
  • 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives

Uniqueness

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester is unique

Properties

IUPAC Name

benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)6-10-18-11-7-17/h1-5,18H,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDKPQLBFJNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 4
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 5
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester

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